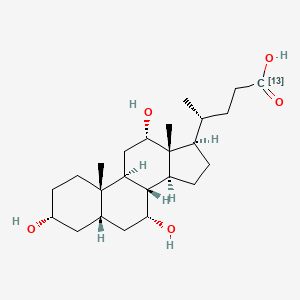

Chenodeoxycholic acid-13C

Description

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-HFINQHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52886-36-9 | |

| Record name | Cholic acid, 24-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLIC ACID, 24-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of ¹³C-Labeled Chenodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C-labeled chenodeoxycholic acid (CDCA), a critical tool for metabolic research and drug development. This document details the chemical synthesis, purification, and in-depth characterization of this stable isotope-labeled bile acid. Furthermore, it elucidates the key signaling pathways through which CDCA exerts its biological effects, providing valuable context for its application in experimental settings.

Synthesis of [24-¹³C]Chenodeoxycholic Acid

The introduction of a ¹³C label into the chenodeoxycholic acid molecule allows for its sensitive and specific tracing in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The most common approach for introducing a ¹³C label at the C-24 position involves the use of a ¹³C-labeled cyanide salt.

Experimental Protocol: Synthesis of [24-¹³C]Chenodeoxycholic Acid

This protocol is based on established methods for the synthesis of ¹³C-labeled bile acids.[1]

Materials:

-

3α,7α-dihydroxy-24-nor-5β-cholan-23-al

-

Sodium [¹³C]cyanide (Na¹³CN)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Cyanohydrin Formation:

-

Dissolve 3α,7α-dihydroxy-24-nor-5β-cholan-23-al in ethanol.

-

Add a solution of sodium [¹³C]cyanide in water to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis of the Nitrile:

-

Add a solution of potassium hydroxide in ethanol to the reaction mixture.

-

Reflux the mixture for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform-methanol gradient to yield pure [24-¹³C]chenodeoxycholic acid.

-

Synthesis Workflow

Characterization of [24-¹³C]Chenodeoxycholic Acid

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C-labeled CDCA. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Quantitative Data

| Parameter | Method | Result | Reference |

| Purity | Thin-Layer Chromatography (TLC) | Single spot | [1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | >98% | [1] | |

| ¹³C Enrichment | Gas Chromatography-Mass Spectrometry (GC-MS) | Approx. 90% ¹³C atom excess | [1] |

| Molecular Weight | Mass Spectrometry | 393.58 g/mol (for the ¹³C isotopologue) | Calculated |

Experimental Protocols for Characterization

GC-MS is a powerful technique for assessing the purity and determining the isotopic enrichment of ¹³C-labeled CDCA.[1][2] Derivatization is necessary to increase the volatility of the bile acid for GC analysis.[3][4]

Derivatization (Methylation followed by Silylation):

-

Methylation: To the dried sample, add a solution of 2% (v/v) acetyl chloride in methanol (B129727) and incubate at 60°C for 1 hour to form the methyl ester. Evaporate the solvent under a stream of nitrogen.

-

Silylation: To the dried methyl ester, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

GC-MS Conditions:

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Inlet Temperature: 280°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 50-800.

The mass spectrum of the derivatized [24-¹³C]CDCA will show a molecular ion peak (M⁺) and characteristic fragment ions. The isotopic enrichment is determined by comparing the intensities of the ion clusters for the labeled and unlabeled compounds.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[5][6][7][8] The ¹³C NMR spectrum will show a significantly enhanced signal for the labeled C-24 carbon.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as methanol-d₄ or chloroform-d.

¹³C NMR Chemical Shifts for Unlabeled CDCA (Reference):

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C-3 | 71.8 |

| C-7 | 72.1 |

| C-18 | 11.8 |

| C-19 | 23.6 |

| C-21 | 18.3 |

| C-24 | 179.8 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. For [24-¹³C]CDCA, the signal at approximately 179.8 ppm will be a singlet of high intensity.

LC-MS/MS is a highly sensitive and specific method for the analysis of bile acids in biological matrices.[9][10]

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), typically in negative ion mode.

-

Precursor Ion: For [24-¹³C]CDCA, the [M-H]⁻ ion will be at m/z 392.3.

-

Collision-Induced Dissociation (CID): Fragmentation of the precursor ion will produce characteristic product ions. Common fragmentations for unconjugated bile acids include neutral losses of water.

Signaling Pathways of Chenodeoxycholic Acid

CDCA is a potent signaling molecule that primarily interacts with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).[11][12] At high concentrations, it can also induce apoptosis.

Farnesoid X Receptor (FXR) Signaling Pathway

CDCA is a potent endogenous agonist for FXR, a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.[11][13][14]

Upon binding of CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements in the promoter regions of target genes, regulating their transcription. Key downstream effects include the upregulation of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR activation also increases the expression of the bile salt export pump (BSEP), promoting bile acid efflux from hepatocytes.

TGR5 Signaling Pathway

CDCA can also activate TGR5, a G protein-coupled receptor located in the cell membrane.[15][16][17]

Activation of TGR5 by CDCA leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][18] Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream target proteins, leading to various cellular responses, including regulation of energy expenditure and inflammation.[15][16][17][18][19]

CDCA-Induced Apoptosis Pathway

At high, supraphysiological concentrations, CDCA can induce apoptosis in various cell types.[20][21] This process involves the activation of caspases, a family of proteases that execute programmed cell death.

High levels of CDCA can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.[21] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave various cellular substrates, ultimately leading to apoptosis.[20][21][22][23][24]

References

- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 3. shimadzu.com [shimadzu.com]

- 4. Restek - Blog [restek.com]

- 5. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. ^sup 1^H and ^sup 13^C NMR Characterization and Stereochemical Assignments of Bile Acids in Aqueous Media - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. halocolumns.cn [halocolumns.cn]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats | PLOS One [journals.plos.org]

- 13. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase [pubmed.ncbi.nlm.nih.gov]

- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Deoxycholic acid-induced apoptosis is switched to necrosis by bcl-2 and calphostin C - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 13C-chenodeoxycholic acid

An In-depth Technical Guide to the Physicochemical Properties of 13C-Chenodeoxycholic Acid

Introduction

13C-Chenodeoxycholic acid (¹³C-CDCA) is a stable isotope-labeled form of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol.[1][2][3] As one of the main bile acids in humans, CDCA plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins by forming micelles.[1][2] The incorporation of a ¹³C isotope makes it an invaluable tool in metabolic research, clinical mass spectrometry, and metabolomics.[4][5][6] It serves as a tracer for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), allowing researchers to track the metabolic fate of CDCA in biological systems with high precision.[4][7] This guide provides a comprehensive overview of the core physicochemical properties of ¹³C-CDCA, detailed experimental protocols, and its role in key signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of 13C-chenodeoxycholic acid are summarized below. Data for the unlabeled compound are included where specific data for the ¹³C-labeled version is not available, as the isotopic label induces negligible changes in these properties.

Table 1: Summary of Physicochemical Data for Chenodeoxycholic Acid and its ¹³C Isotope

| Property | Value | Source |

| IUPAC Name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid | [1] |

| Synonyms | CDCA-¹³C, Chenodiol-¹³C | [4][5] |

| Molecular Formula | C₂₃¹³CH₄₀O₄ | [4][8] |

| Molecular Weight | 393.56 g/mol | [4][5][6][9] |

| Unlabeled Mol. Weight | 392.57 g/mol | [10] |

| CAS Number (Labeled) | 52918-92-0 | [4][5][9] |

| CAS Number (Unlabeled) | 474-25-9 | [3][4][5] |

| Appearance | White to off-white crystalline solid | [1][3][4] |

| Melting Point | 165-167 °C | [1][10] |

| pKa | ~5 | [11] |

| LogP (Octanol/Water) | 4.15 | [12] |

| Critical Micellar Conc. | 3.6 mM | [13] |

Solubility

Chenodeoxycholic acid is a hydrophobic molecule.[3][4] It is described as insoluble in water but soluble in organic solvents like alcohol and acetic acid.[1] For experimental use, stock solutions are typically prepared in organic solvents.[3] It is sparingly soluble in aqueous buffers; to maximize solubility, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the desired aqueous buffer.[3]

Table 2: Solubility of Chenodeoxycholic Acid in Various Solvents

| Solvent | Approximate Solubility | Source |

| Water (20 °C) | 89.9 mg/L (or 250 µM for undissociated acid) | [12][14] |

| Ethanol | ~20 mg/mL | [3] |

| DMSO | ~20 mg/mL (or ≥13.05 mg/mL) | [3][15] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

Spectral Data

Mass Spectrometry (MS)

Due to its defined mass, ¹³C-CDCA is frequently used as an internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] The one-dalton mass shift from the natural isotope allows for clear differentiation and accurate quantification in complex biological matrices like plasma, bile, and tissue extracts.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed structural information. The chemical shifts for the carbon atoms in chenodeoxycholic acid have been extensively characterized.

Table 3: ¹³C NMR Chemical Shift Assignments for Chenodeoxycholic Acid (in Methanol-d4)

| Atom ID | Chemical Shift (ppm) | Source |

| C1 | 18.9959 | [17] |

| C2 | 23.9493 | [17] |

| C3 | 12.5427 | [17] |

| C4 | 32.4262 | [17] |

| C5 | 30.8805 | [17] |

| C6 | 29.5845 | [17] |

| C7 | 31.9658 | [17] |

| C8 | 41.6015 | [17] |

| C9 | 27.9939 | [17] |

| C10 | 37.984 | [17] |

| C11 | 22.4042 | [17] |

| C12 | 38.5102 | [17] |

| C13 | 36.0108 | [17] |

| C14 | 36.6686 | [17] |

| C15 | 40.5492 | [17] |

| C16 | 72.1215 | [17] |

| C17 | 56.5506 | [17] |

| C18 | 44.0023 | [17] |

| C19 | 57.3645 | [17] |

| C20 | 71.9308 | [17] |

| C21 | 178.1651 | [17] |

| C22 | 44.4298 | [17] |

| C23 | 35.1804 | [17] |

| C24 | 44.7866 | [17] |

| Note: The specific ¹³C-labeled carbon (often at the C-24 position) will show a distinct signal and coupling pattern. |

Experimental Protocols

Determination of Critical Micellar Concentration (CMC)

The CMC is a fundamental property of surfactants like bile acids, indicating the concentration at which micelles begin to form.[11]

-

Methodology (Surface Tension Method):

-

Prepare a series of aqueous solutions of chenodeoxycholic acid with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer.

-

Plot the surface tension as a function of the logarithm of the bile acid concentration.

-

The plot will show a sharp break or inflection point. The concentration at this point is the CMC. For CDCA, this value is approximately 3.6 mM.[13]

-

NMR Spectroscopy Analysis

NMR is used to confirm the structure and purity of ¹³C-CDCA and to study its interactions.

-

Methodology (General Protocol):

-

Sample Preparation: Dissolve a precisely weighed amount of ¹³C-CDCA (e.g., 100 mM) in a deuterated solvent such as Methanol-d4 (CD₃OD) or an aqueous buffer prepared with D₂O.[17][18] Transfer the solution to an NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. For detailed structural assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[17][19]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to an internal standard like TMS.[17]

-

Quantitative Analysis by LC-MS/MS

This protocol outlines the use of ¹³C-CDCA as an internal standard for quantifying CDCA levels in biological samples.

-

Methodology (Stable-Isotope Dilution):

-

Sample Preparation: To a known volume of the biological sample (e.g., 50 µL of plasma), add a known amount of the ¹³C-CDCA internal standard solution.[20]

-

Protein Precipitation: Add a sufficient volume of a cold organic solvent, such as acetonitrile (B52724) (e.g., 800 µL), to precipitate proteins. Vortex the mixture and centrifuge to pellet the precipitate.[20]

-

Extraction & Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase, such as a methanol/water mixture.[20]

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., C18) for chromatographic separation.[21] Set the mass spectrometer to operate in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled CDCA and the ¹³C-CDCA internal standard using Multiple Reaction Monitoring (MRM).[21]

-

Quantification: Construct a calibration curve using known concentrations of unlabeled CDCA and a fixed concentration of ¹³C-CDCA. The concentration of CDCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Activity & Signaling Pathways

Chenodeoxycholic acid is not merely a digestive aid; it is a potent signaling molecule that regulates gene expression and metabolic pathways, primarily through the activation of nuclear and G protein-coupled receptors.[2][4]

Farnesoid X Receptor (FXR) Activation

CDCA is the most potent endogenous agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1][3]

TGR5 Signaling Pathway

CDCA can also activate TGR5 (also known as G protein-coupled bile acid receptor 1), a membrane receptor that mediates bile acid signaling, often leading to increased intracellular cyclic AMP (cAMP) and subsequent downstream effects.[7][22]

LC-MS/MS Experimental Workflow

The workflow for using ¹³C-CDCA in a quantitative assay involves several distinct steps from sample collection to data analysis.

References

- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chenodeoxycholic acid (24-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2709-0.1 [isotope.com]

- 6. Chenodeoxycholic acid (24-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chenodeoxycholic acid-13C|CAS 52918-92-0|DC Chemicals [dcchemicals.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 鹅去氧胆酸 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmse001132 Chenodeoxycholic Acid at BMRB [bmrb.io]

- 18. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 20. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 21. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Bile Acid Research: Early Studies Utilizing ¹³C-Labeled Bile Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling, particularly with carbon-13 (¹³C), revolutionized the study of bile acid metabolism. Moving away from radioactive tracers, ¹³C-labeled bile acids offered a safe and powerful tool for in vivo investigations in humans. This technical guide delves into the foundational, pre-2000 studies that pioneered the use of ¹³C-labeled bile acids, providing a comprehensive overview of the experimental protocols, quantitative data, and the metabolic pathways that were elucidated.

Quantitative Insights into Bile Acid Dynamics

Early studies using ¹³C-labeled bile acids provided the first quantitative glimpse into the kinetics of these crucial molecules in healthy individuals. By employing isotope dilution techniques coupled with gas chromatography-mass spectrometry (GC-MS), researchers were able to determine key parameters such as pool size and fractional turnover rates. These studies laid the groundwork for understanding how bile acid metabolism is altered in various disease states.

Below is a summary of quantitative data from seminal studies in healthy volunteers.

| Bile Acid | Labeled Compound Used | Pool Size (μmol/kg) | Fractional Turnover Rate (d⁻¹) | Synthesis/Input Rate (μmol/kg/day) | Study Population | Reference |

| Cholic Acid (CA) | [24-¹³C]Cholic Acid | 31.8 ± 16.0 | 0.48 ± 0.22 | - | 5 Healthy Volunteers | [1] |

| Chenodeoxycholic Acid (CDCA) | [24-¹³C]Chenodeoxycholic Acid | 32.6 ± 9.9 | 0.24 ± 0.13 | - | 5 Healthy Volunteers | [1] |

| Deoxycholic Acid (DCA) | [24-¹³C]Deoxycholic Acid | 20.4 ± 4.5 | - | 7.0 ± 2.4 | 5 Patients with Colonic Adenomas | [2] |

Foundational Experimental Protocols

The success of these early investigations hinged on meticulous experimental design. The following sections detail the core methodologies for the synthesis of ¹³C-labeled bile acids, in vivo kinetic studies, and the innovative ¹³C-glycocholic acid breath test.

Synthesis of [24-¹³C]-Labeled Bile Acids

The ability to chemically synthesize bile acids with a ¹³C label at a specific position was a critical first step. An improved method for synthesizing 24-¹³C-labeled bile acids was described in the late 1970s, offering higher yields and purer products.

Experimental Protocol:

-

Protection of Hydroxyl Groups: The hydroxyl groups of the starting bile acid (e.g., cholic acid, chenodeoxycholic acid) were protected by formylation.

-

Side Chain Degradation: The formylated bile acid was then subjected to a modified lead tetraacetate procedure to cleave the side chain, yielding a 23-chloronorcholane derivative.

-

Introduction of the ¹³C Label: The 23-chloronorcholane was reacted with sodium [¹³C]cyanide in dimethylformamide to introduce the ¹³C-labeled nitrile group at the C-24 position.

-

Hydrolysis and Deprotection: The nitrile was then hydrolyzed to a carboxylic acid, and the formyl protecting groups were removed to yield the final [24-¹³C]-labeled bile acid.

-

Purification and Characterization: The final product was purified using techniques such as thin-layer chromatography. The purity and the extent of ¹³C-labeling (typically around 90% atom excess) were confirmed by gas chromatography-mass spectrometry and infrared spectroscopy.[3]

In Vivo Bile Acid Kinetic Studies

The primary application of ¹³C-labeled bile acids in these early studies was to trace their metabolic fate in vivo. The isotope dilution method, previously performed with radioactive isotopes, was adapted for stable isotopes.

Experimental Protocol:

-

Subject Preparation: Healthy volunteers or patients were typically asked to fast overnight prior to the study.

-

Administration of Labeled Bile Acid: A precisely weighed amount (e.g., 20-50 mg) of the ¹³C-labeled bile acid (e.g., [24-¹³C]cholic acid, [24-¹³C]chenodeoxycholic acid) was administered orally in a gelatin capsule.[1]

-

Sample Collection: Blood samples were collected at multiple time points over several days (e.g., daily for 4-5 days) to track the decay of the ¹³C-label in the serum bile acid pool.[4] In some earlier studies, duodenal bile was collected via intubation.[4][5]

-

Sample Preparation for Analysis:

-

Serum samples were treated to deconjugate the bile acids.

-

Bile acids were then extracted from the serum.

-

The extracted bile acids were derivatized (e.g., methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups) to make them volatile for GC-MS analysis.[6]

-

-

GC-MS Analysis: The prepared samples were analyzed by capillary gas chromatography-mass spectrometry. The instrument was operated in the selected ion monitoring (SIM) mode to measure the isotope ratio of the ¹³C-labeled bile acid to its unlabeled counterpart.[1]

-

Kinetic Parameter Calculation: The fractional turnover rate was calculated from the slope of the decay curve of the ¹³C-label enrichment over time. The pool size was determined by extrapolating the decay curve to time zero and dividing the administered dose of the labeled bile acid by the initial enrichment.

The ¹³C-Glycocholic Acid Breath Test

This innovative, non-invasive test was developed to detect small intestinal bacterial overgrowth (SIBO) and ileal dysfunction. The principle relies on the cleavage of the amide bond in ¹³C-glycocholic acid by bacterial enzymes, releasing ¹³C-glycine which is then metabolized to ¹³CO₂, and exhaled in the breath.[7]

Experimental Protocol:

-

Subject Preparation: Patients fasted overnight before the test.

-

Baseline Breath Sample: A baseline breath sample was collected to determine the natural abundance of ¹³CO₂.

-

Administration of ¹³C-Glycocholic Acid: A dose of ¹³C-glycocholic acid (e.g., with the ¹³C label on the glycine (B1666218) moiety) was administered orally.

-

Serial Breath Sample Collection: Breath samples were collected at regular intervals (e.g., every 30-60 minutes) for several hours.

-

¹³CO₂ Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples was measured using an isotope ratio mass spectrometer.

-

Interpretation of Results: An early and significant rise in exhaled ¹³CO₂ indicated the presence of bacterial overgrowth in the small intestine, where the labeled glycocholic acid was prematurely deconjugated. A later peak could indicate ileal malabsorption, leading to the passage of the bile acid into the colon where it is metabolized by colonic bacteria.

Visualizing the Metabolic Landscape

To better understand the context of these early studies, it is essential to visualize the key metabolic pathways and experimental workflows.

Caption: Bile Acid Synthesis and Enterohepatic Circulation.

Caption: Workflow for an In Vivo Bile Acid Kinetic Study.

Caption: Workflow for the ¹³C-Glycocholic Acid Breath Test.

Conclusion

The early studies utilizing ¹³C-labeled bile acids marked a significant turning point in gastroenterological and hepatological research. By providing a safe and effective means to probe the intricate dynamics of bile acid metabolism in vivo, these pioneering investigations laid the essential groundwork for our current understanding. The experimental protocols and quantitative data generated during this era not only advanced basic scientific knowledge but also paved the way for the development of diagnostic tools that remain relevant today. This technical guide serves as a testament to the ingenuity of these early researchers and as a valuable resource for contemporary scientists and drug development professionals building upon this foundational work.

References

- 1. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of deoxycholic acid pool size and input rate using [24-13C]deoxycholic acid and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Developments in bile acid kinetic measurements using (13)C and (2)H: 10(5) times improved sensitivity during the last 40 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. bvssan.incap.int [bvssan.incap.int]

The Use of 13C-Chenodeoxycholic Acid as a Primary Bile Acid Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled tracers have become an invaluable tool in the study of in vivo metabolic pathways, offering a safe and non-radioactive method for kinetic studies in humans.[1][2][3] Among these, 13C-labeled chenodeoxycholic acid (13C-CDCA) has emerged as a key tracer for investigating primary bile acid metabolism. This technical guide provides a comprehensive overview of the use of 13C-CDCA as a tracer, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways involved.

Chenodeoxycholic acid (CDCA) is one of the two primary bile acids synthesized from cholesterol in the human liver.[2][4][5] It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its digestive functions, CDCA acts as a signaling molecule, activating nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the Takeda G-protein coupled receptor 5 (TGR5), which regulate lipid, glucose, and energy metabolism.[4][5][6] The use of 13C-CDCA allows for the precise measurement of its pool size, synthesis rate, and turnover, providing critical insights into both normal physiology and pathological conditions like cholestasis, cholelithiasis, and metabolic diseases.[1][7][8]

Quantitative Data on Bile Acid Kinetics using 13C-CDCA

The administration of 13C-CDCA enables the quantification of key kinetic parameters of bile acid metabolism. These studies typically involve the oral administration of a known amount of the tracer followed by the collection of serum or bile samples over several days. The enrichment of the 13C label is then measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][10]

Table 1: Chenodeoxycholic Acid (CDCA) Kinetics in Healthy Subjects

| Parameter | Value (mean ± SD) | Method | Reference |

| Pool Size | 0.64 ± 0.1 g | 13C-CDCA, Serum Analysis | [10] |

| 32.6 ± 9.9 µmol/kg | 13C-CDCA, Serum Analysis | [11] | |

| Fractional Turnover Rate (FTR) | 0.17 ± 0.03 d-1 | 13C-CDCA, Serum Analysis | [10] |

| 0.24 ± 0.13 d-1 | 13C-CDCA, Serum Analysis | [11] | |

| Synthesis Rate | 0.12 ± 0.03 g/d | 13C-CDCA, Serum Analysis | [10] |

Table 2: Comparative Kinetics of Cholic Acid (CA) Measured Simultaneously with 13C-Tracers

| Parameter | Value (mean ± SD) | Method | Reference |

| Cholic Acid (CA) | |||

| Pool Size | 0.84 ± 0.29 g | 13C-CA, Serum Analysis | [10] |

| 31.8 ± 16.0 µmol/kg | 13C-CA, Serum Analysis | [11] | |

| Fractional Turnover Rate (FTR) | 0.28 ± 0.05 d-1 | 13C-CA, Serum Analysis | [10] |

| 0.48 ± 0.22 d-1 | 13C-CA, Serum Analysis | [11] | |

| Synthesis Rate | 0.24 ± 0.10 g/d | 13C-CA, Serum Analysis | [10] |

Experimental Protocols

Synthesis and Preparation of 13C-CDCA Tracer

The most commonly used stable isotope-labeled form of CDCA is [24-13C]chenodeoxycholic acid.[1][12] The synthesis involves the use of sodium [13C]cyanide to introduce the label at the C-24 position of the steroid side chain.[12] The purity of the synthesized 13C-CDCA is confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry.[12] The isotopic enrichment, typically around 90% or higher, is also verified.[9][12]

In Vivo Administration and Sample Collection

A standardized protocol for in vivo studies using 13C-CDCA involves the following steps:

-

Subject Preparation: Subjects are typically fasted overnight prior to the administration of the tracer.

-

Tracer Administration: A precisely weighed amount of 13C-CDCA (e.g., 50 mg) is administered orally.[10] For some studies, a dual-isotope approach may be used, co-administering another labeled bile acid such as [24-13C]cholic acid.[10]

-

Sample Collection: Blood samples are collected at predetermined time points over several days following tracer administration.[1] For more direct measurements, bile samples can be collected via duodenal intubation.[10]

Sample Preparation and Analysis

The quantification of 13C-CDCA enrichment in biological samples requires meticulous sample preparation and sensitive analytical techniques.

-

Bile Acid Extraction: Bile acids are extracted from serum or bile using solid-phase extraction with C18 cartridges.[10]

-

Hydrolysis and Derivatization: The extracted bile acids are subjected to solvolysis and enzymatic hydrolysis to cleave the conjugated amino acids.[10] For GC-MS analysis, the bile acids are then derivatized, for example, by methylation followed by trimethylsilyl (B98337) (TMS) ether derivatization.[10]

-

Mass Spectrometry Analysis: The isotopic enrichment of 13C-CDCA is determined by capillary gas-liquid chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][13] These techniques allow for the specific and sensitive detection of the labeled and unlabeled forms of CDCA.

Signaling Pathways of Chenodeoxycholic Acid

CDCA exerts its regulatory effects on metabolism primarily through the activation of the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[4][5][6]

FXR Signaling Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine.[4][5] Activation of FXR by CDCA in the intestine induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver.[4] In hepatocytes, FGF19 binds to its receptor complex (FGFR4/β-Klotho) and activates a signaling cascade (e.g., ERK1/2 pathway) that represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[4][5] This negative feedback loop is crucial for maintaining bile acid homeostasis.

TGR5 Signaling Pathway

TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.[4][5] When activated by bile acids like CDCA, TGR5 stimulates the production of cyclic AMP (cAMP), which in turn promotes the secretion of glucagon-like peptide-1 (GLP-1).[4][5] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion from pancreatic β-cells and improves insulin sensitivity, thereby playing a key role in glucose homeostasis.[4]

Applications in Research and Drug Development

The use of 13C-CDCA as a tracer has significant applications in both basic research and clinical drug development.

-

Understanding Disease Pathophysiology: By quantifying changes in bile acid kinetics, researchers can gain insights into the mechanisms of various liver and metabolic diseases. For instance, altered CDCA metabolism has been observed in conditions such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.[1]

-

Pharmacodynamic Assessments: In drug development, 13C-CDCA can be used to assess the pharmacodynamic effects of new therapeutic agents that target bile acid metabolism or signaling pathways. For example, the effect of FXR agonists on bile acid synthesis can be directly measured.

-

Non-invasive Liver Function Testing: While not a direct application of 13C-CDCA, the principles of using 13C-labeled substrates are employed in breath tests to assess liver function.[14][15][16][17][18] These tests measure the exhalation of 13CO2 following the administration of a 13C-labeled compound that is metabolized by the liver, providing a dynamic assessment of hepatic metabolic capacity.[14][17][18]

Conclusion

13C-Chenodeoxycholic acid is a powerful and safe tracer for the in vivo investigation of primary bile acid metabolism. The detailed experimental protocols and sensitive analytical methods described in this guide allow for the accurate determination of key kinetic parameters, providing valuable information for researchers, scientists, and drug development professionals. A thorough understanding of CDCA's role as a signaling molecule, mediated by FXR and TGR5, further enhances the utility of 13C-CDCA tracer studies in elucidating the complex regulation of metabolic homeostasis and in the development of novel therapeutics for a range of diseases.

References

- 1. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo | MDPI [mdpi.com]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Oral Chenodeoxycholic Acid on Bile Acid Kinetics and Biliary Lipid Composition in Women with Cholelithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of oral chenodeoxycholic acid on bile acid kinetics and biliary lipid composition in women with cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. europeanpancreaticclub.org [europeanpancreaticclub.org]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

Navigating the Labyrinth of Isotopes: A Technical Guide to Natural Abundance Correction in Chenodeoxycholic Acid-13C Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled compounds has become an indispensable tool in metabolic research, offering a dynamic window into the intricate network of biochemical pathways. Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, plays a pivotal role in lipid digestion, cholesterol homeostasis, and signaling pathways mediated by the farnesoid X receptor (FXR).[1] Studies employing 13C-labeled CDCA ([13C]CDCA) are crucial for elucidating its synthesis, metabolism, and downstream effects in various physiological and pathological states.

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and data analysis workflow for natural abundance correction in [13C]CDCA studies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to ensure the accuracy and reliability of their stable isotope tracing experiments.

The Principle of Natural Abundance Correction

The core of natural abundance correction lies in mathematically deconvoluting the measured mass isotopomer distribution (MID) of a metabolite into the component originating from the 13C tracer and the component arising from naturally present heavy isotopes.[4] An MID represents the fractional abundance of all possible mass isotopologues of a molecule (e.g., M+0, M+1, M+2, etc.), where each isotopologue differs in the number of heavy isotopes it contains.[3]

The most widely accepted method for this correction is the matrix-based approach.[3] This method utilizes a correction matrix that is constructed based on the elemental composition of the metabolite and the known natural abundance of all its constituent isotopes (not just carbon, but also hydrogen, oxygen, nitrogen, etc.).[4]

The fundamental equation for this correction is:

Mcorrected = C-1 * Mmeasured

Where:

-

Mcorrected is the vector of the corrected fractional abundances of the mass isotopologues.

-

C-1 is the inverse of the correction matrix.

-

Mmeasured is the vector of the measured fractional abundances of the mass isotopologues.

Several software packages and tools are available to perform these calculations, including IsoCorrectoR, AccuCor, Corna, and IsoCor.[3]

Experimental Workflow for a [13C]CDCA Tracer Study

A typical workflow for a [13C]CDCA stable isotope tracing study involves several key stages, from sample collection to data analysis. The following diagram illustrates the logical flow of this process.

Caption: A logical workflow for a typical [13C]CDCA stable isotope tracer study.

Detailed Experimental Protocols

Sample Preparation and Extraction of Bile Acids

This protocol is adapted for the extraction of bile acids from human stool, a common matrix for studying CDCA metabolism.

Materials:

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Internal standard solution (e.g., D5-chenodeoxycholic acid)[1]

Procedure:

-

Weigh 0.200-0.250 g of a stool sample into a tube.[1]

-

Add the internal standard solution.[1]

-

Add pyridine and hydrochloric acid.[1]

-

Cap the tube and heat at 100°C for 10 minutes with occasional shaking.[1]

-

Cool the tube to room temperature.[1]

-

Add diethyl ether and anhydrous sodium sulfate to the tube.[1]

-

Vortex and centrifuge to separate the layers.

-

Transfer the ether layer (supernatant) to a new tube for derivatization.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, bile acids require derivatization prior to GC-MS analysis. A common method is a two-step process involving methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups.[4]

Materials:

-

Methanol

-

Benzene

-

TMS diazomethane (B1218177) solution

-

Pyridine

-

N-trimethylsilylimidazole (TMSI)

-

Trimethylchlorosilane (TMCS)

Procedure:

-

Methylation:

-

Trimethylsilylation:

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC with a 5973 MSD).[5]

GC Conditions (example):

-

Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film thickness)[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

-

Inlet Temperature: 270°C[5]

-

Oven Temperature Program: Isothermal at 280°C[5]

-

Injection Volume: 2 µL with a split ratio of 10:1[5]

MS Conditions (example):

-

Ion Source Temperature: 250°C[5]

-

Quadrupole Temperature: 200°C[5]

-

Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on the analytical goal. For quantitative analysis of known bile acids, SIM mode is often preferred for its higher sensitivity.[5]

Data Presentation: Mass Isotopomer Distributions

Accurate natural abundance correction is best illustrated by comparing the measured and corrected MIDs. While specific quantitative data for [13C]CDCA was not available in the public literature at the time of this guide's compilation, the following tables provide a hypothetical but realistic representation of what such data would look like for an unlabeled (natural abundance) sample and a [13C]CDCA-enriched sample.

Table 1: Hypothetical Mass Isotopomer Distribution of Derivatized Chenodeoxycholic Acid (Unlabeled Control)

| Mass Isotopologue | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) |

| M+0 | 75.0 | ~100 |

| M+1 | 20.0 | ~0 |

| M+2 | 4.5 | ~0 |

| M+3 | 0.5 | ~0 |

Note: After correct natural abundance correction of an unlabeled sample, the fractional abundance of the M+0 isotopologue should be close to 100%, and all other isotopologues should be near zero.

Table 2: Hypothetical Mass Isotopomer Distribution of Derivatized Chenodeoxycholic Acid ([13C]-Enriched Sample)

| Mass Isotopologue | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) |

| M+0 | 40.0 | 50.0 |

| M+1 | 35.0 | 40.0 |

| M+2 | 18.0 | 8.0 |

| M+3 | 5.0 | 1.5 |

| M+4 | 2.0 | 0.5 |

Note: The corrected fractional abundances represent the true incorporation of the 13C tracer, which can then be used for kinetic modeling and metabolic flux analysis.

Chenodeoxycholic Acid Metabolic Pathways

CDCA is synthesized from cholesterol in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. In the gut, CDCA is further metabolized by the microbiota into secondary bile acids.

Caption: Overview of the synthesis and metabolism of chenodeoxycholic acid.

Conclusion

The correction for natural 13C abundance is a non-negotiable step in stable isotope tracing studies involving [13C]CDCA. By diligently applying the principles and methodologies outlined in this guide, researchers can significantly enhance the accuracy and reliability of their data. This, in turn, will lead to a more precise understanding of the multifaceted roles of CDCA in health and disease, ultimately aiding in the development of novel therapeutic strategies. The provided protocols and workflow diagrams serve as a practical roadmap for scientists embarking on or refining their use of [13C]CDCA as a metabolic tracer.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative analysis of bile acids in human plasma by liquid chromatography-electrospray tandem mass spectrometry: a simple and rapid one-step method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. shimadzu.com [shimadzu.com]

- 5. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]

An In-depth Technical Guide to the Biochemical Pathways Involving 13C-Chenodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical pathways, metabolic fate, and signaling roles of chenodeoxycholic acid (CDCA), with a particular focus on the application of its 13C-labeled variant as a tracer in research and clinical settings.

Introduction to Chenodeoxycholic Acid (CDCA)

Chenodeoxycholic acid is one of the two primary bile acids synthesized in the human liver from cholesterol, the other being cholic acid.[1][2][3][4] It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a surfactant, forming micelles that emulsify lipids in the intestine.[1][5] Beyond its digestive functions, CDCA is a potent signaling molecule that modulates various metabolic pathways, primarily through the activation of the farnesoid X receptor (FXR).[5][6][7][8] The use of 13C-labeled CDCA ([24-13C]chenodeoxycholic acid) has become an invaluable tool for studying its metabolism and kinetics in vivo without the need for radioactive tracers.[9][10][11]

Biosynthesis of Chenodeoxycholic Acid

The synthesis of CDCA from cholesterol in the liver occurs via two main pathways: the classic (or neutral) pathway and the acidic (or alternative) pathway.[2][3][12]

-

The Classic (Neutral) Pathway : This is the major pathway for bile acid synthesis under normal physiological conditions.[12] It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway.[2][12] The absence of sterol 12α-hydroxylase (CYP8B1) activity directs the pathway towards the synthesis of CDCA.[2]

-

The Acidic (Alternative) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][12] The resulting oxysterols are then further hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) to form precursors for CDCA.[12][13]

The initial steps in the degradation of the cholesterol side chain for CDCA biosynthesis are mediated by mitochondria and involve the formation of the 25R-diastereoisomer of 5β-cholestane-3α, 7α,26-triol.[14] The final step in both pathways involves the conversion of 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) into chenodeoxycholic acid, a process in which peroxisomes are of importance.[15]

Figure 1: The classic and acidic pathways of chenodeoxycholic acid synthesis from cholesterol.

Metabolism and Enterohepatic Circulation of CDCA

Once synthesized in the liver, CDCA undergoes several metabolic transformations, primarily conjugation and subsequent modification by the gut microbiota.

In the liver, CDCA is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glycochenodeoxycholate (GCDCA) and taurochenodeoxycholate (TCDCA), respectively.[5][16] This conjugation process lowers the pKa of the bile acid, making it more water-soluble and ionized at the pH of the small intestine, which prevents its passive reabsorption and keeps it within the gastrointestinal tract until it reaches the ileum.[5]

After being secreted into the bile and entering the small intestine, the majority of conjugated CDCA is reabsorbed in the terminal ileum and returns to the liver via the portal circulation. This process is known as enterohepatic circulation.[5] A portion of CDCA that is not reabsorbed enters the colon, where it is metabolized by the gut microbiota.[1][5] The primary transformations by gut bacteria include:

-

Deconjugation : Bile salt hydrolases (BSH) from bacteria such as Clostridium, Enterococcus, Bifidobacterium, and Lactobacillus remove the glycine or taurine group.[17]

-

7α-dehydroxylation : This process converts CDCA into the secondary bile acid, lithocholic acid (LCA).[2][5]

-

Epimerization : CDCA can also be converted to its epimer, ursodeoxycholic acid (UDCA).[5]

These secondary bile acids can be reabsorbed and return to the liver, where they can be further metabolized.[1]

Figure 2: The enterohepatic circulation and gut microbial metabolism of chenodeoxycholic acid.

CDCA as a Signaling Molecule: The Farnesoid X Receptor (FXR)

CDCA is the most potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[5][7] The binding of CDCA to FXR initiates a cascade of transcriptional regulation that affects bile acid, lipid, and glucose homeostasis.[8]

Activation of FXR by CDCA in the liver and intestine leads to the feedback inhibition of bile acid synthesis. This occurs through two main mechanisms:

-

Induction of Small Heterodimer Partner (SHP) : In the liver, FXR activation induces the expression of SHP, which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis.[8][12]

-

Induction of Fibroblast Growth Factor 19 (FGF19) : In the intestine, FXR activation leads to the synthesis and secretion of FGF19. FGF19 travels to the liver and binds to its receptor, FGFR4, which also results in the repression of CYP7A1 expression.[8][18]

Beyond regulating its own synthesis, the CDCA-FXR signaling axis influences:

-

Lipid Metabolism : FXR activation can affect triglyceride and cholesterol levels.[7]

-

Glucose Homeostasis : FXR plays a role in regulating glucose metabolism.[7][8][13]

-

Inflammation : CDCA can have anti-inflammatory effects, partly through FXR and also through the G-protein coupled receptor TGR5.[17][19]

Figure 3: The role of chenodeoxycholic acid in activating the FXR signaling pathway.

Quantitative Data from 13C-CDCA Tracer Studies

The use of orally administered [24-13C]chenodeoxycholic acid allows for the simultaneous determination of bile acid pool sizes and fractional turnover rates through the analysis of blood samples, providing data that is in excellent agreement with that obtained from more invasive methods using radioactive tracers in bile.[11]

| Parameter | Value (mean ± SD) | Units | Reference |

| CDCA Pool Size | 32.6 ± 9.9 | µmol/kg | [11] |

| CDCA Fractional Turnover Rate (FTR) | 0.24 ± 0.13 | d⁻¹ | [11] |

| Cholic Acid (CA) Pool Size | 31.8 ± 16.0 | µmol/kg | [11] |

| Cholic Acid (CA) FTR | 0.48 ± 0.22 | d⁻¹ | [11] |

Experimental Protocols Using 13C-CDCA

While detailed, step-by-step synthesis protocols for 13C-CDCA are proprietary to specialized chemical suppliers, the general methodology for its use in metabolic studies has been established.

Figure 4: General experimental workflow for in vivo studies using 13C-CDCA.

-

Serum Sample Preparation :

-

Fecal Sample Preparation :

-

Fecal samples are dried, weighed, and homogenized.

-

Bile acids are extracted using an appropriate solvent system.

-

-

Analytical Methodologies :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a common method for the analysis of bile acids. Samples are typically derivatized to increase their volatility before injection into the GC system. The mass spectrometer is used to determine the 13C/12C isotope ratio.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is also widely used for the quantification of bile acids in biological matrices.[20] It often requires less sample preparation than GC-MS. The analysis is typically performed in negative ion mode, and multiple reaction monitoring (MRM) is used for quantification.[20]

-

Therapeutic Applications and Future Directions

CDCA itself is used therapeutically for the treatment of gallstones and for the rare genetic disorder cerebrotendinous xanthomatosis.[5] Its derivatives and other FXR agonists are being actively investigated for the treatment of a range of metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).[21] The use of 13C-CDCA in these studies is crucial for understanding the pharmacokinetics and metabolic effects of these drugs.

Conclusion

13C-labeled chenodeoxycholic acid is a powerful tool for elucidating the complex biochemical pathways, metabolism, and signaling functions of this important primary bile acid. Its use in tracer studies provides valuable quantitative data on bile acid kinetics, which is essential for understanding the pathophysiology of various metabolic diseases and for the development of novel therapeutics targeting the FXR signaling pathway. As research in this area continues, the application of stable isotope tracers like 13C-CDCA will undoubtedly play a central role in advancing our knowledge and improving human health.

References

- 1. metabolon.com [metabolon.com]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acids Synthesis [flipper.diff.org]

- 4. mdpi.com [mdpi.com]

- 5. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]

- 6. Bile acid metabolomics identifies chenodeoxycholic acid as a therapeutic agent for pancreatic necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of Chenodeoxycholic Acid in Man: STEREOSPECIFIC SIDE-CHAIN HYDROXYLATIONS OF 5β-CHOLESTANE-3α, 7α-DIOL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Conjugation of chenodeoxycholic acid and cholic acid during passage through liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of the gut microbiota on endometriosis: Potential role of chenodeoxycholic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of Chenodeoxycholic Acid on the Rat Intestinal Microbiota Structure and Gut Functions [hnxb.org.cn]

- 20. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medicapharma.com [medicapharma.com]

The Role of Chenodeoxycholic Acid-13C in Farnesoid X Receptor (FXR) Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by the primary bile acid chenodeoxycholic acid (CDCA) initiates a cascade of transcriptional events that modulate key metabolic pathways. This technical guide provides a comprehensive overview of the role of CDCA, and its isotopically labeled form, chenodeoxycholic acid-13C (CDCA-13C), in the activation of FXR. We delve into the molecular mechanisms of FXR activation, present quantitative data on the CDCA-FXR interaction, and provide detailed experimental protocols for studying this process. The specific application of CDCA-13C as a tool for metabolic tracing in the context of FXR-mediated pathways is also elucidated.

Introduction to Farnesoid X Receptor (FXR) and Chenodeoxycholic Acid (CDCA)

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues central to metabolism, such as the liver, intestine, kidneys, and adrenal glands.[2] FXR plays a pivotal role as an endogenous sensor for bile acids. Upon binding to its ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver and is recognized as the most potent natural endogenous ligand for FXR.[2] The activation of FXR by CDCA is a key mechanism in the negative feedback regulation of bile acid synthesis, primarily through the transcriptional regulation of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[3]

The Role of this compound (CDCA-13C)

While the biological activity of this compound (CDCA-13C) in activating FXR is identical to its unlabeled counterpart, its utility in research is distinct and significant. The incorporation of the stable, non-radioactive isotope, carbon-13, allows for the use of CDCA-13C as a tracer in metabolic studies.[4]

The primary application of CDCA-13C is in metabolic tracing studies, often coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5] These studies enable researchers to follow the metabolic fate of orally administered or cellularly introduced CDCA. This includes tracking its absorption, distribution, conjugation (e.g., with glycine (B1666218) or taurine), and excretion.[4] By tracing the pathways of this primary FXR agonist, researchers can gain insights into bile acid metabolism and its dysregulation in various disease states, such as cholestasis.[4]

Quantitative Data on CDCA-Mediated FXR Activation

The potency of CDCA in activating FXR is typically quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell type and the specific assay used. Below is a summary of reported EC50 values for CDCA in activating FXR.

| Assay Type | Cell Line | EC50 (µM) | Reference |

| Luciferase Reporter Assay | - | 50 | [2] |

| Luciferase Reporter Assay | - | 17 | [3] |

| Luciferase Reporter Assay | HepG2 | 10 - 30 | [1] |

| TR-FRET Coactivator Recruitment | ST-2 MSCs | 4.49 ± 1.49 | [6][7] |

| Coactivator Recruitment (SRC-1) | - | 3.5 | [2] |

Signaling Pathway of FXR Activation by CDCA

Upon entering the cell, CDCA binds to the ligand-binding domain (LBD) of FXR. This induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated FXR then forms a heterodimer with RXR. This complex translocates to the nucleus and binds to FXREs on the DNA, initiating the transcription of target genes. Key target genes include the Small Heterodimer Partner (SHP), which is a crucial repressor of CYP7A1, and the Bile Salt Export Pump (BSEP), a transporter involved in bile acid efflux.

Experimental Protocols

FXR Luciferase Reporter Gene Assay

This cell-based assay is a common method to quantify the ability of a compound to activate FXR.

Materials:

-

HEK293 or HepG2 cells

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase

-

Cell culture medium and supplements

-

Transfection reagent

-

CDCA or CDCA-13C

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CDCA or CDCA-13C. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation is calculated relative to the vehicle control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This in vitro assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.

Materials:

-

GST-tagged FXR-LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Fluorescein-labeled co-activator peptide (e.g., from SRC-1) (acceptor)

-

CDCA or CDCA-13C

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Protocol:

-

Reagent Preparation: Prepare a solution of GST-FXR-LBD and a mixture of the Tb-anti-GST antibody and the fluorescein-labeled co-activator peptide in the assay buffer.

-

Compound Addition: Add serial dilutions of CDCA or CDCA-13C to the wells of a microplate.

-

Reaction Incubation: Add the GST-FXR-LBD solution and the antibody/peptide mixture to the wells. Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding.

-

TR-FRET Measurement: Measure the fluorescence at the donor (e.g., 495 nm for Tb) and acceptor (e.g., 520 nm for fluorescein) emission wavelengths using a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The EC50 value is determined by plotting the TR-FRET ratio against the ligand concentration.

Quantitative PCR (qPCR) for FXR Target Gene Expression

This assay measures the change in mRNA levels of FXR target genes in response to agonist treatment.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

CDCA or CDCA-13C

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Cell Treatment: Treat HepG2 cells with CDCA or CDCA-13C at a desired concentration for a specific time period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

-

Data Analysis: Quantify the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Application of CDCA-13C in FXR Research: A Logical Framework

The use of CDCA-13C is instrumental in understanding the metabolic context in which FXR is activated. It allows for the precise tracking of the agonist itself, providing a clearer picture of how its metabolism influences its availability and, consequently, its ability to activate FXR and downstream pathways.

Conclusion

Chenodeoxycholic acid is a key endogenous activator of the Farnesoid X Receptor, playing a central role in metabolic regulation. The isotopically labeled form, this compound, serves as an invaluable tool for researchers, enabling the detailed tracing of CDCA's metabolic fate. This, in turn, provides a more complete understanding of the physiological and pathological processes governed by FXR. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate relationship between CDCA and FXR, paving the way for further discoveries and the development of novel therapeutics targeting metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell cultures - American Chemical Society [acs.digitellinc.com]

- 6. FXR Activation Accelerates Early Phase of Osteoblast Differentiation Through COX-2-PGE2-EP4 Axis in BMP-2-Induced Mouse Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Historical Perspective on the Use of Stable Isotopes in Bile Acid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of bile acids, once primarily focused on their role in digestion, has evolved dramatically with the understanding of their function as critical signaling molecules in metabolic regulation. This transformation in our comprehension of bile acid physiology has been inextricably linked to the development and application of stable isotope tracer techniques. The ability to label bile acids with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) and trace their metabolic fate in vivo has provided unprecedented insights into their synthesis, transport, and signaling functions. This technical guide provides a historical perspective on the use of stable isotopes in bile acid research, details key experimental protocols, presents quantitative data, and illustrates the signaling pathways elucidated through these powerful methodologies.

Historical Milestones: From Radioactive Tracers to Stable Isotopes

The journey of tracing bile acid metabolism began with the use of radioactive isotopes. In the 1950s, pioneering work utilized ¹⁴C-labeled cholic acid to perform isotope dilution studies, which for the first time allowed for the measurement of bile acid pool sizes and turnover rates in humans.[1] While groundbreaking, the use of radioactive isotopes posed safety concerns, limiting their application, especially in pediatric and large-scale population studies.

The 1970s marked a significant turning point with the introduction of stable isotopes in bile acid research. The use of non-radioactive isotopes like ¹³C and ²H, coupled with the advancements in mass spectrometry, offered a safer and equally effective alternative.[1] Early methods relied on gas chromatography-mass spectrometry (GC-MS) for the analysis of isotope enrichment in bile samples, which were laboriously collected via duodenal intubation.[1]

A major advancement came in the 1980s with the development of methodologies that allowed for the measurement of bile acid kinetics from blood samples, significantly reducing the invasiveness of the procedure.[1] This period also saw the introduction of simultaneous measurement of the kinetics of metabolically linked bile acids, such as cholic acid and its secondary counterpart, deoxycholic acid, using a combination of ¹³C and ²H labels.[1]

The 1990s witnessed a dramatic increase in the sensitivity of these techniques. The introduction of new derivatization agents and the use of electron capture negative ion mass spectrometry (GC/ECN-MS) reduced the required serum volume to as little as 50 microliters, making it feasible to conduct kinetic studies in small animals like rats and mice.[1] More recently, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis, offering high sensitivity, specificity, and throughput.[2][3]

Quantitative Analysis of Bile Acids using Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (ID-MS) is the reference method for the accurate quantification of bile acids in biological matrices.[4][5][6] This technique relies on the addition of a known amount of a stable isotope-labeled analog of the analyte of interest as an internal standard to the sample. The ratio of the endogenous (unlabeled) analyte to the labeled internal standard is then measured by mass spectrometry. Because the labeled internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, it effectively corrects for any losses or variations, leading to highly accurate and precise quantification.